N1,N2-Dimesitylethane-1,2-diamine
Overview
Description
“N1,N2-Dimesitylethane-1,2-diamine” is an organic compound with the molecular formula C20H28N2 . It is used in the preparation of chelating diamine-containing ligands for the synthesis of metal catalysts .
Synthesis Analysis
The synthesis of “N1,N2-Dimesitylethane-1,2-diamine” involves several steps, but the exact method is not specified in the available resources .Molecular Structure Analysis
The molecular structure of “N1,N2-Dimesitylethane-1,2-diamine” consists of two amine groups (NH2) attached to an ethane backbone. The molecule also contains two mesityl groups (2,4,6-trimethylphenyl) attached to the nitrogen atoms .Physical And Chemical Properties Analysis
“N1,N2-Dimesitylethane-1,2-diamine” has a molecular weight of 296.4 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has a complexity of 274 and a topological polar surface area of 24.1 Ų .Scientific Research Applications
CO2 Capture
N1,N2-Dimesitylethane-1,2-diamine has been studied for its potential as a CO2 absorbent. Zheng et al. (2020) investigated the equilibrium solubility and kinetics of this compound, revealing its effectiveness in capturing CO2. Their research highlights the compound's ability to react with CO2, forming dicarbamate and its use in CO2 capture technologies (Zheng et al., 2020).
Transition Metal Nitrite Complexes
The compound's ability to form complexes with transition metals has been explored. Finney et al. (1981) examined its role in forming pentanuclear nickel(II) species, highlighting its potential in designing new metal complexes (Finney et al., 1981).
Intramolecular Methyl Migration
Zhang et al. (2008) studied intramolecular methyl migration in N1,N2-dimethylethane-1,2-diamine, offering insights into its chemical behavior and potential applications in organic synthesis (Zhang et al., 2008).
Chiral Ligand Synthesis
The compound's use in synthesizing chiral ligands for metal complexes has been researched. Guillemot et al. (2007) demonstrated its application in preparing chiral N4 ligands, which are significant in asymmetric catalysis (Guillemot et al., 2007).
DNA Binding and Cytotoxicity
Jaividhya et al. (2015) explored the use of N1,N2-dimesitylethane-1,2-diamine in copper(ii) complexes for DNA binding and nuclease activity. This research suggests its potential in developing new therapeutic agents (Jaividhya et al., 2015).
Corrosion Inhibition
Tawfik (2016) studied the compound as a component of ionic liquid surfactants, assessing its effectiveness as a corrosion inhibitor for carbon steel. This indicates its application in materials protection and maintenance (Tawfik, 2016).
Nitric Oxide Sensing
Kumar et al. (2013) conducted research on its application in copper(II) complexes for nitric oxide sensing, showing its potential in environmental and biological monitoring (Kumar et al., 2013).
Alkyl-Alkyl Suzuki Cross-Couplings
Saito and Fu (2007) demonstrated its use as an effective ligand in nickel-catalyzed cross-couplings of unactivated alkyl electrophiles, showcasing its significance in organic synthesis (Saito & Fu, 2007).
Safety And Hazards
properties
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQQXIIAQTDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420139 | |
Record name | N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Dimesitylethane-1,2-diamine | |
CAS RN |
134030-21-0 | |
Record name | N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1,N2-Dimesitylethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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